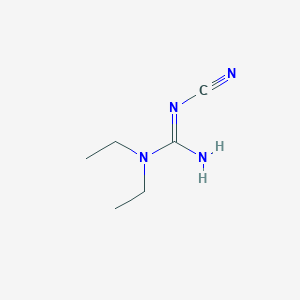

1-Cyano-3,3-diethylguanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyano-3,3-diethylguanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Vorbereitungsmethoden

The synthesis of 1-Cyano-3,3-diethylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with derivatized amines under specific conditions . Another approach involves the use of cyanamides that react with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

1-Cyano-3,3-diethylguanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution processes. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Neurological Research

CEDG and its derivatives have been investigated for their potential as neuroprotective agents. Research indicates that guanidine derivatives can modulate the activity of glutamate receptors, particularly the NMDA receptor, which is implicated in neurodegenerative diseases. Studies show that these compounds may help in conditions characterized by excessive neuronal excitation, such as Alzheimer's disease and multiple sclerosis .

1.2. Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies suggest that CEDG can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell survival and death. The presence of the cyano group enhances its reactivity and potential interactions with biological targets .

Material Science Applications

2.1. Rubber Vulcanization

CEDG is utilized as an accelerator in the vulcanization process of rubber. Its effectiveness in promoting cross-linking reactions between rubber polymers enhances the mechanical properties of rubber products, such as tires and seals. The incorporation of CEDG into rubber formulations has been shown to improve thermal stability and resistance to aging .

2.2. Synthesis of Functional Materials

The unique chemical structure of CEDG allows it to be used as a precursor for synthesizing various functional materials, including polymers and composites with enhanced properties. Its ability to act as a building block in organic synthesis makes it valuable in developing new materials with specific functionalities .

Synthetic Chemistry Applications

3.1. Synthesis of Guanidine Derivatives

CEDG serves as a key intermediate in the synthesis of various substituted guanidines, which have diverse applications ranging from pharmaceuticals to agrochemicals. The reaction pathways involving CEDG can lead to high-yield synthesis of complex guanidine structures through nucleophilic substitution reactions .

3.2. Radiolabeling for Biological Studies

Due to its structural characteristics, CEDG can be radiolabeled for use in positron emission tomography (PET) studies, aiding in the visualization and tracking of biological processes in vivo. This application is particularly relevant in drug development and pharmacokinetics studies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Neuroprotection | Investigated CEDG's effects on NMDA receptors | Showed potential for neuroprotection against excitotoxicity |

| Cancer Cell Apoptosis | CEDG's impact on cancer cell lines | Induced apoptosis through modulation of signaling pathways |

| Rubber Vulcanization | Role of CEDG as an accelerator | Improved mechanical properties and thermal stability of rubber products |

Wirkmechanismus

The mechanism of action of 1-Cyano-3,3-diethylguanidine involves its interaction with molecular targets through hydrogen bonding and other interactions. The guanidine group in the compound is highly basic and can form stable complexes with various biological molecules, influencing their function and activity . This makes it a valuable tool in studying molecular pathways and designing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

1-Cyano-3,3-diethylguanidine can be compared to other guanidine derivatives, such as:

2-Aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products.

2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in various medicinal compounds.

2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have unique properties and applications.

Biologische Aktivität

1-Cyano-3,3-diethylguanidine (CDEG) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning CDEG, drawing from diverse sources to provide a comprehensive overview.

CDEG exhibits its biological activity primarily through its interactions with various biomolecules. The cyano group enhances its reactivity, allowing it to participate in nucleophilic reactions and interact with enzymes and receptors in biological systems. Research indicates that CDEG may influence neurotransmitter release and modulate signaling pathways associated with neurodegenerative diseases.

Neuroprotective Effects

CDEG has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. Studies suggest that it may mitigate glutamate-induced toxicity, which is implicated in conditions such as Alzheimer's disease and Parkinson's disease. The compound appears to inhibit excessive glutamate release, thereby protecting neuronal cells from excitotoxicity .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of CDEG. In vitro studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer activity of CDEG has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways related to cell survival and apoptosis makes it a candidate for further cancer research .

Study 1: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers administered CDEG to mice subjected to induced neurotoxicity via glutamate exposure. Results indicated significant reductions in neuronal death compared to control groups, suggesting that CDEG might serve as a protective agent against neurodegenerative damage .

Study 2: Antimicrobial Efficacy

A study conducted by Zhang et al. assessed the antimicrobial effects of CDEG against Staphylococcus aureus and Escherichia coli. The findings revealed that CDEG inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Study 3: Cancer Cell Line Inhibition

In vitro experiments involving human breast cancer cell lines demonstrated that treatment with CDEG resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this effect was associated with increased apoptosis rates, highlighting its potential role in cancer therapy .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Reduced neuronal death | Inhibition of glutamate toxicity |

| Antimicrobial | Growth inhibition | Disruption of bacterial membranes |

| Anticancer | Decreased cell viability | Induction of apoptosis |

Eigenschaften

IUPAC Name |

2-cyano-1,1-diethylguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10(4-2)6(8)9-5-7/h3-4H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRBQMRVRFEUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NC#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.